TASK-1-IN-1

Ion Channel Pharmacology TASK-1/KCNK3 Selectivity Profiling

TASK-1-IN-1 (compound F3) is a selective TASK-1 channel inhibitor (IC50 148 nM) with ~12-fold selectivity over TASK-3. Validated in MCF-7 cancer cell proliferation assays. Ideal for target validation and structure-based drug discovery.

Molecular Formula C22H20N2O2
Molecular Weight 344.4 g/mol
Cat. No. B12406683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTASK-1-IN-1
Molecular FormulaC22H20N2O2
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C22H20N2O2/c1-2-16-9-6-7-14-20(16)24-22(26)18-12-8-13-19(15-18)23-21(25)17-10-4-3-5-11-17/h3-15H,2H2,1H3,(H,23,25)(H,24,26)
InChIKeyMRIKKSSTVCDDDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TASK-1-IN-1: A Potent and Selective Inhibitor for TASK-1 Potassium Channel Research


TASK-1-IN-1, also known as compound F3 or 3-benzoylamino-N-(2-ethyl-phenyl)-benzamide, is a potent and selective small-molecule inhibitor of the TASK-1 (KCNK3) two-pore domain potassium channel. It exhibits an IC50 of 148 nM for TASK-1 and demonstrates significantly reduced inhibition of the closely related TASK-3 channel, with an IC50 of 1750 nM [1]. The compound's chemical structure, characterized by aromatic groups and amide bonds, facilitates binding to the central cavity of the TASK-1 channel, a mechanism elucidated through molecular modeling and site-directed mutagenesis [1].

Why TASK-1-IN-1 is Not Interchangeable with Generic TASK-1 Channel Blockers


The TASK-1 (KCNK3) channel is a member of the two-pore domain potassium (K2P) channel family, which plays crucial roles in regulating resting membrane potential and cellular excitability across various tissues, including neurons, cardiomyocytes, and cancer cells [1][2]. A major challenge in TASK-1 pharmacology is achieving high selectivity over the structurally and functionally similar TASK-3 (KCNK9) channel, as well as other K+ channel subtypes [2]. Generic TASK-1 inhibitors often lack this selectivity, leading to off-target effects that can confound experimental results. TASK-1-IN-1 is a precisely characterized probe that addresses this challenge with a defined selectivity profile, making it essential for studies where clear, TASK-1-specific outcomes are required.

Quantitative Evidence for Selecting TASK-1-IN-1 Over Alternative TASK-1 Inhibitors


Functional Selectivity: TASK-1 vs. TASK-3 Channel Inhibition

TASK-1-IN-1 demonstrates a significant and quantifiable selectivity window between its primary target, TASK-1, and the closely related anti-target, TASK-3. It inhibits TASK-1 with an IC50 of 148 nM, whereas its inhibition of TASK-3 is substantially weaker, with an IC50 of 1750 nM [1]. This differential activity is critical for minimizing off-target effects that could obscure the interpretation of TASK-1-specific functions in cellular assays.

Ion Channel Pharmacology TASK-1/KCNK3 Selectivity Profiling

Target-Dependent Anti-Proliferative Activity in MCF-7 Cancer Cells

The anti-cancer effect of TASK-1-IN-1 is demonstrated to be strictly dependent on the presence of the TASK-1 channel. In MCF-7 breast cancer cells, TASK-1-IN-1 (compound F3) at a concentration of 10 µM reduced cell proliferation and viability by approximately 45% over 96 hours [1]. Crucially, this anti-proliferative effect was abolished in MCF-7 cells where TASK-1 expression was knocked down, providing strong evidence that the compound's efficacy in this model is mediated specifically through its action on TASK-1 channels [1].

Cancer Biology TASK-1 Inhibition MCF-7 Breast Cancer

Defined Binding Site and Mechanism of Action

Unlike many TASK-1 inhibitors whose precise binding site is unknown, the mechanism of action for TASK-1-IN-1 has been elucidated through a combination of molecular modeling and site-directed mutagenesis. The compound is predicted to bind within the central cavity of the TASK-1 channel [1]. Mutagenesis studies confirmed that substitution of seven specific amino acid residues (I118A, L122A, F125A, Q126A, L232A, I235A, and L239A) markedly decreased the compound's inhibitory effect, validating the predicted binding site [1]. This level of mechanistic detail is a significant advantage for structure-based research and provides a solid foundation for interpreting experimental outcomes.

Structural Biology Ion Channel Drug-Target Interaction

Comparative Selectivity: A Broader Channel Profiling Advantage

Beyond TASK-1 and TASK-3, TASK-1-IN-1 exhibits a clean selectivity profile against a range of other potassium channels. The compound was reported to have no significant effect on several other K+ channels tested [1]. In contrast, the widely used TASK-1 inhibitor ML365, while highly potent, shows detectable inhibition of the cardiac safety-related hERG channel (9.5% inhibition at 30 µM) and the KCNQ2 channel (42.4% inhibition at 30 µM) [2][3]. This broader selectivity of TASK-1-IN-1 makes it a cleaner tool for in vitro studies where contributions from other K+ channels could be confounding.

Drug Safety Off-Target Effects Potassium Channel Selectivity

Recommended Applications for TASK-1-IN-1 in Academic and Preclinical Research


Investigating TASK-1 Function in Cancer Cell Proliferation

TASK-1-IN-1 is an ideal tool for elucidating the role of TASK-1 channels in cancer cell biology, particularly in breast cancer models. Its demonstrated ability to reduce MCF-7 cell proliferation in a target-dependent manner [1] makes it suitable for studies aiming to validate TASK-1 as a therapeutic target and for screening of downstream signaling pathways involved in TASK-1-mediated oncogenesis. The availability of TASK-1 knockdown cell lines as a control further strengthens the experimental design and interpretation of results obtained with this compound.

Differentiating TASK-1 from TASK-3 Channel Contributions

In research areas where both TASK-1 and TASK-3 channels are co-expressed, such as in certain neuronal populations or cardiovascular tissues, TASK-1-IN-1's selectivity profile is invaluable. Its ~12-fold preference for TASK-1 over TASK-3 [1] allows for selective pharmacological inhibition of TASK-1, enabling researchers to dissect the distinct physiological or pathological contributions of each channel subtype. This is a significant advantage over less selective inhibitors like doxapram or ML365, which can affect both channels to a more comparable degree.

Structure-Based Drug Discovery and Molecular Pharmacology

The defined binding site of TASK-1-IN-1 within the TASK-1 central cavity, validated by mutagenesis data [1], positions it as a valuable tool for structure-based drug discovery efforts. Researchers can use this compound as a reference ligand for virtual screening, molecular docking studies, and the rational design of next-generation TASK-1 modulators. Its well-characterized interaction with specific amino acid residues provides a template for optimizing potency and selectivity in novel chemical series targeting the TASK-1 channel.

Calibration and Validation of TASK-1 Functional Assays

TASK-1-IN-1 serves as a reliable standard for validating the performance and sensitivity of high-throughput screening assays designed to identify novel TASK-1 channel modulators. Its defined potency (IC50 of 148 nM) and known selectivity profile [1] make it an excellent positive control for ensuring assay fidelity and for benchmarking the activity of new chemical entities. This application is crucial for ensuring the robustness and reproducibility of large-scale drug discovery campaigns targeting the TASK-1 channel.

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